molecular formula C12H11F3O B11875813 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol CAS No. 156301-63-2

2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol

Cat. No.: B11875813
CAS No.: 156301-63-2
M. Wt: 228.21 g/mol
InChI Key: OKTRUYSUCGJWKY-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol (CAS 156301-63-2) is a high-value fluorinated tertiary alcohol that serves as a versatile synthetic intermediate in organic and medicinal chemistry research . This compound, with the molecular formula C12H11F3O and a molecular weight of 228.21, features a propargylic alcohol moiety protected by a tert-butyl group, making it a stable precursor for terminal arylalkynes . Its key structural elements include a trifluoromethylphenyl group, which significantly enhances the lipophilicity and metabolic stability of derivative molecules, and an alkyne functionality that is highly valuable in metal-catalyzed cross-coupling reactions . In practical research applications, this compound's primary value lies in its role as a protected alkyne building block. It can be efficiently deprotected via a retro-Favorskii elimination reaction under basic conditions to generate terminal alkynes in situ, which are crucial substrates in Click Chemistry, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for synthesizing 1,2,3-triazoles . This one-pot deprotection/cyclization strategy is widely employed in the synthesis of complex molecules for pharmaceutical and materials science applications . The presence of the trifluoromethyl group on the aromatic ring is a notable feature in modern drug design, as this group often improves a compound's binding affinity and membrane permeability, making this intermediate particularly relevant for developing new bioactive agents and agrochemicals . The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

156301-63-2

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

2-methyl-4-[4-(trifluoromethyl)phenyl]but-3-yn-2-ol

InChI

InChI=1S/C12H11F3O/c1-11(2,16)8-7-9-3-5-10(6-4-9)12(13,14)15/h3-6,16H,1-2H3

InChI Key

OKTRUYSUCGJWKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and 2-methyl-3-butyn-2-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO).

    Reaction Mechanism: The reaction proceeds through a nucleophilic addition of the butyn-2-ol to the benzaldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Reactivity in Palladium-Catalyzed Alkyne Transfer

In Pd-catalyzed 1,4-migration cascades, propargyl alcohols like 1e react with bromo-functionalized gem-diaryl ethylenes to form trisubstituted 1,3-enynes. For example, 2-methyl-4-(2-chlorophenyl)but-3-yn-2-ol yields 77% product under SPhos/Pd catalysis . Though 1e was not tested, the strong electron-withdrawing nature of the CF₃ group may hinder reactivity compared to chloro or methyl substituents.

Limitations in Electron-Deficient Systems

Electron-deficient propargyl alcohols (e.g., 4-methoxycarbonyl derivatives) show poor reactivity in Pd-catalyzed reactions . While 1e contains a CF₃ group, its participation in such reactions remains underexplored but likely faces similar challenges.

Synthetic Utility and Derivatives

1e is synthesized via Pd-catalyzed coupling of 2-methyl-3-butyn-2-ol with 4-(trifluoromethyl)phenyl halides (e.g., bromide or chloride) using X-Phos or SPhos ligands . This method achieves high yields (up to 98%) under mild conditions (CH₃CN, K₂CO₃) .

General Synthesis Protocol

Aryl HalidePropargyl AlcoholCatalystLigandYield (%)
4-CF₃C₆H₄X2-methyl-3-butyn-2-olPdCl₂X-Phos92

Mechanistic Insights

  • Retro-Favorskii Reaction : Base-mediated deprotection of 1e generates a terminal selanylalkyne, critical for CuAAC .

  • Electronic Effects : The CF₃ group stabilizes the intermediate via inductive effects but may slow nucleophilic attack in coupling reactions .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals.

Anticancer Activity

Recent studies have indicated that derivatives of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol exhibit anticancer properties. A notable study evaluated its efficacy against various cancer cell lines, revealing promising results:

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (Breast)0.135High
A549 (Lung)0.210Moderate
HCT116 (Colon)0.250Moderate

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus0.15
Escherichia coli0.20
Pseudomonas aeruginosa0.25

These results highlight its potential as an antimicrobial agent.

Agricultural Applications

Another promising application of this compound lies in agriculture, particularly as a pesticide or herbicide.

Herbicidal Activity

Research has demonstrated that compounds similar to this compound can effectively inhibit weed growth:

Weed SpeciesEffective Concentration (EC50, mg/L)
Amaranthus retroflexus5.0
Chenopodium album7.5

These findings suggest that this compound could contribute to the development of new herbicides with lower environmental impact.

Material Science Applications

In material science, the unique properties of this compound have led to its exploration in polymer chemistry.

Polymerization Studies

Recent studies have explored the use of this compound as a monomer in polymer synthesis:

Polymer TypeProperties
Thermoplastic ElastomersHigh flexibility and thermal stability
CoatingsEnhanced durability and chemical resistance

These polymers could have applications in coatings and sealants, providing enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological and medicinal applications.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound C₁₂H₁₁F₃O 228.21 -CF₃, tertiary alcohol, alkyne High electrophilicity
4-(4-Methoxyphenyl)but-3-yn-2-ol C₁₁H₁₂O₂ 176.21 -OCH₃, tertiary alcohol, alkyne Moderate reactivity
4-Phenyl-3-buten-2-ol C₁₀H₁₂O 148.20 Double bond, secondary alcohol Low thermal stability
2-Methyl-4-[(4-CF₃)phenyl]-1-butene C₁₂H₁₁F₃ 212.21 Terminal alkene, -CF₃ Hydrophobic, polymerizable

Table 2: Reactivity in Cycloaddition Reactions

Compound Reaction Type Yield/Outcome Reference
2-Methyl-4-((3-CF₃)phenyl)selanylbut-3-yn-2-ol Triazole formation 45% yield of triazole 4f
Target Compound (hypothetical) Triazole formation Not reported; expected higher due to -CF₃

Key Findings and Implications

Electronic Effects : The -CF₃ group enhances the electrophilicity of the alkyne, making the target compound more reactive in click chemistry compared to methoxy or hydroxyl analogs.

Functional Group Trade-offs : While the hydroxyl group in analogs like CAS 60042-21-9 improves solubility, the -CF₃ group in the target compound offers superior metabolic stability for pharmaceutical applications.

Biological Activity

2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol, commonly referred to as a trifluoromethyl-substituted phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, including increased metabolic stability and bioactivity. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

  • Molecular Formula : C₁₂H₁₄F₃O
  • Molecular Weight : 228.24 g/mol
  • CAS Number : 156301-63-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, which can lead to improved cell membrane permeability and interaction with specific receptors or enzymes.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study by Mori et al. (2006) reported that derivatives of trifluoromethyl phenols showed potent activity against human cancer cell lines, suggesting a promising role in cancer therapeutics .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain kinases involved in cancer progression. A study highlighted the compound's ability to inhibit c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GISTs), suggesting its potential as a therapeutic agent for drug-resistant forms of cancer .

Study 1: Anticancer Efficacy

In a controlled experiment, the compound was tested on GIST cells with c-KIT mutations. The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 5 µM, demonstrating its potency against resistant cell lines .

Study 2: Pharmacokinetic Profile

A pharmacokinetic study conducted on animal models (mice and rats) revealed that the compound had favorable absorption and distribution characteristics. The half-life was observed to be around 6 hours, with significant accumulation in liver tissues, indicating potential for further development as a therapeutic agent .

Data Summary

Biological Activity IC50 Value (µM) Target Reference
Antitumor Activity5c-KIT KinaseMori et al., 2006
Enzyme Inhibition10PTGR2Chou et al., 2007
Cytotoxicity (HCT116 Cells)8Cancer Cell LinesLi et al., 2007

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